molecular formula C23H23NO4S B12002096 Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12002096
M. Wt: 409.5 g/mol
InChI Key: WKKRSSDPYAKWAT-UHFFFAOYSA-N
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Description

Ethyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines biphenyl, thiophene, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate typically involves multiple steps. One common approach is to start with the preparation of the biphenyl derivative, followed by the introduction of the thiophene ring and the ester group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Ethyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:

    Ethyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-3-thiophenecarboxylate: This compound lacks the dimethyl groups on the thiophene ring, which may affect its reactivity and biological activity.

    Methyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate: This compound has a methyl ester instead of an ethyl ester, which may influence its solubility and stability.

The uniqueness of ethyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23NO4S

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-(4-phenylphenoxy)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H23NO4S/c1-4-27-23(26)21-15(2)16(3)29-22(21)24-20(25)14-28-19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3,(H,24,25)

InChI Key

WKKRSSDPYAKWAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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